2-Bromo-5-cyanopyridine
Overview
Description
2-Bromo-5-cyanopyridine is a compound that is part of the broader class of halogenated pyridines, which are of significant interest in the field of synthetic organic chemistry due to their utility as intermediates in the synthesis of more complex molecules. The presence of both a bromine and a cyano group on the pyridine ring makes it a versatile building block for various chemical transformations.
Synthesis Analysis
The synthesis of related bromopyridine compounds has been explored in several studies. For instance, 2-Bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency . Similarly, the scalable synthesis of dibrominated bipyridines from inexpensive starting materials has been reported, highlighting the potential for large-scale production of such compounds . Although these studies do not directly describe the synthesis of 2-Bromo-5-cyanopyridine, they provide insights into the methodologies that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives has been characterized in various studies. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using X-ray diffraction, providing detailed information on bond lengths and angles . This type of structural analysis is crucial for understanding the reactivity and interaction of 2-Bromo-5-cyanopyridine with other molecules.
Chemical Reactions Analysis
Bromopyridines are known to participate in a variety of chemical reactions. The radiosynthesis of 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine via palladium-catalyzed amination is an example of the chemical reactivity of bromopyridines . Additionally, the Grob-type fragmentation of N-alkyl-2-cyano-5-bromopiperidines to unsaturated imidoyl cyanides demonstrates the potential for generating diverse structures from bromopyridine precursors .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridines are influenced by the substituents on the pyridine ring. For instance, the introduction of various halogens onto the pyridine ring can significantly alter the reactivity and physical properties of the molecule, as seen in the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine . The immobilization of 2-chloro-5-bromopyridine on polystyrene demonstrates the potential for creating solid-phase derivatives with unique properties .
Scientific Research Applications
Heterocyclic Compounds and Organic Synthesis
2-Bromo-5-cyanopyridine, as a heterocyclic compound, is significant in biological and industrial fields. Its structural motif, specifically in the form of 2-oxo-3-cyanopyridine derivatives, is of particular importance due to its diverse biological activities. These include roles as anticancer, antibacterial, antifungal agents, and more. Its high reactivity makes it a vital chemical intermediate in various organic synthesis processes. The recent developments in the synthesis of 2-oxo-3-cyanopyridine derivatives and their pharmacological potentials have been extensively studied, indicating the compound's significance in medicinal chemistry (Ghosh et al., 2015).
Somatic Stem Cells in Leiomyoma Formation
In a different vein, the use of brominated compounds, though not directly 2-Bromo-5-cyanopyridine, has been noted in the study of somatic stem cells (SSCs) in leiomyoma formation. Research indicates the use of 5-bromo-2'-deoxyuridine (BrdU) to trace SSCs in murine and human myometrium, contributing to the understanding of leiomyoma pathogenesis and opening avenues for non-surgical treatment options (Mas et al., 2014).
DNA Labeling and Damage Mechanisms
The brominated nucleoside, 5-bromo-2'-deoxyuridine, is also utilized in sensitizing cells to both ultraviolet photons and γ rays, demonstrating the potential of brominated compounds in enhancing the effectiveness of radio- and photodynamic therapy of cancer. This involves the formation of reactive nucleobase radicals leading to significant DNA damage like strand breaks or cross-links, highlighting the intricate mechanisms of DNA damage and the therapeutic potential of brominated compounds in cancer treatment (Rak et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYGUDGTUJPSNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407447 | |
Record name | 2-Bromo-5-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-cyanopyridine | |
CAS RN |
139585-70-9 | |
Record name | 2-Bromo-5-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-cyanopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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